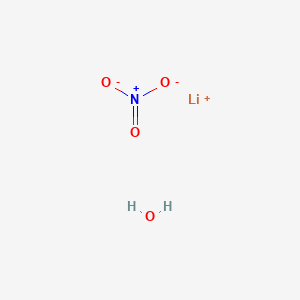

Lithium nitrate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

H2LiNO4 |

|---|---|

Molecular Weight |

87.0 g/mol |

IUPAC Name |

lithium;nitrate;hydrate |

InChI |

InChI=1S/Li.NO3.H2O/c;2-1(3)4;/h;;1H2/q+1;-1; |

InChI Key |

XWFDVMYCFYYTTG-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[N+](=O)([O-])[O-].O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Lithium Nitrate Hydrate

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of lithium nitrate hydrates, with a primary focus on the well-characterized lithium nitrate trihydrate (LiNO₃·3H₂O). It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of crystallographic techniques as applied to hydrated inorganic salts.

Introduction: The Significance of Hydrate Crystal Structures

Lithium nitrate and its hydrated forms are not merely laboratory curiosities; they are materials with significant industrial applications, ranging from heat transfer fluids in refrigeration systems to components in pyrotechnics.[1][2] The degree of hydration and the specific arrangement of water molecules within the crystal lattice profoundly influence the material's physical and chemical properties, such as its melting point, solubility, and stability. For pharmaceutical and drug development professionals, understanding hydrate formation is critical, as different hydrated forms of an active pharmaceutical ingredient (API) can exhibit varied dissolution rates and bioavailability, impacting efficacy and regulatory approval. Therefore, a precise analysis of the crystal structure is paramount for controlling and predicting the behavior of these materials.

This guide eschews a rigid template, instead presenting a logical workflow that mirrors the scientific process, from material synthesis to the elucidation of its three-dimensional atomic arrangement. We will delve into not just the "how" but, more importantly, the "why" of each experimental choice, providing a self-validating framework for robust crystallographic analysis.

Part 1: Synthesis and Single Crystal Growth: The Foundation of Structural Analysis

The journey to understanding a crystal structure begins with the synthesis of high-quality single crystals. For lithium nitrate trihydrate, this is typically achieved through controlled crystallization from an aqueous solution, a process that leverages the compound's temperature-dependent solubility.

Experimental Protocol: Slow Evaporation Crystal Growth

-

Preparation of a Saturated Solution : Begin by preparing a saturated aqueous solution of lithium nitrate. This can be accomplished by reacting stoichiometric amounts of nitric acid with lithium carbonate until the cessation of CO₂ effervescence, or by dissolving anhydrous lithium nitrate (LiNO₃) in deionized water.[2] For instance, at 20 °C, the solubility is approximately 52.2 g per 100 mL of water.[2] A slight excess of the solute should be added and stirred vigorously at a slightly elevated temperature (e.g., 35-40 °C) to ensure saturation.

-

Filtration : The warm, saturated solution should be filtered through a fine-pored filter paper (e.g., Whatman No. 42) to remove any particulate impurities that could act as unwanted nucleation sites, leading to the formation of polycrystalline material.

-

Controlled Evaporation : Transfer the filtered solution to a clean crystallizing dish. To promote the growth of large, well-defined single crystals, the rate of solvent evaporation must be meticulously controlled. Cover the dish with perforated paraffin film or a watch glass slightly ajar. This slows the rate of evaporation, allowing fewer crystal nuclei to form and grow to a larger size. The optimal temperature for the growth of the trihydrate is below 30°C.

-

Crystal Harvesting and Selection : Over a period of several days to weeks, crystals will form. Carefully select a crystal that is transparent, free of visible cracks or inclusions, and has well-defined faces. An ideal crystal for single-crystal X-ray diffraction will have dimensions between 150-250 microns.

Causality Behind the Choices: The slow evaporation technique is favored because it allows the system to remain close to equilibrium. Rapid cooling or evaporation would lead to a high degree of supersaturation, causing rapid and chaotic nucleation and resulting in a mass of small, intergrown crystals unsuitable for single-crystal analysis. The selection of a single, high-quality crystal is the most critical step, as the quality of the diffraction data is directly dependent on the internal order of the crystal.

Part 2: Elucidating the Crystal Structure: X-ray Diffraction Techniques

X-ray diffraction (XRD) is the cornerstone technique for determining the atomic and molecular structure of a crystal. The two primary methods employed are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure Solution

SC-XRD provides the most detailed and unambiguous structural information, including precise unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.

The following diagram outlines the typical workflow for an SC-XRD experiment.

-

Crystal Mounting : A selected crystal of LiNO₃·3H₂O is carefully mounted on a goniometer head using a suitable adhesive or oil. Given its hydrated nature, it is crucial to prevent dehydration during the experiment. This can be achieved by coating the crystal in a cryo-protectant oil (e.g., Paratone-N) and flash-cooling it in a stream of cold nitrogen gas (typically at 100-120 K). The low temperature also minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and more precise data.

-

Data Collection : The mounted crystal is placed on a diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

-

Data Reduction and Structure Solution : The collected diffraction intensities are corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption). The corrected data is then used to determine the space group. For LiNO₃·3H₂O, the determined space group is Cmcm.[3] The initial atomic positions are then determined using direct methods or Patterson methods.

-

Structure Refinement : The initial structural model is refined using a least-squares method. In this iterative process, the atomic coordinates, site occupancies, and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction pattern and the pattern calculated from the model. For hydrated structures, it is often beneficial to locate the hydrogen atoms from a difference Fourier map after the heavier atoms (Li, N, O) have been accurately positioned.

Powder X-ray Diffraction (PXRD): For Phase Identification and Bulk Sample Analysis

PXRD is an indispensable tool for phase identification, quality control, and for studying materials that cannot be grown as single crystals. The diffraction pattern obtained is a fingerprint of the crystalline phase(s) present in the sample.

-

Sample Preparation : The crystalline sample of lithium nitrate trihydrate is gently ground to a fine powder (typically <10 µm particle size) using an agate mortar and pestle. This ensures a random orientation of the crystallites. Due to the hygroscopic nature of lithium nitrate, this process should be carried out in a low-humidity environment (e.g., a glove box).

-

Sample Mounting : The powdered sample is packed into a sample holder. For air-sensitive or hygroscopic materials, a sealed, zero-background sample holder with a Kapton or Mylar window is essential to prevent dehydration or deliquescence during data collection.

-

Data Collection : The sample is placed in a powder diffractometer, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis : The resulting diffractogram is analyzed by comparing the peak positions and intensities to a database of known phases (e.g., the Powder Diffraction File from the ICDD). For a more in-depth analysis, Rietveld refinement can be performed.

Rietveld refinement is a powerful technique that involves fitting a calculated diffraction profile to the entire observed powder pattern. This method can yield precise lattice parameters, quantitative phase analysis, crystallite size, and atomic coordinates, rivaling the accuracy of single-crystal data in some cases. The refinement process begins with an initial structural model (often from SC-XRD data or a database) and iteratively adjusts structural and instrumental parameters to achieve the best fit.

Part 3: The Crystal Structure of Lithium Nitrate Trihydrate (LiNO₃·3H₂O)

Through a combination of single-crystal X-ray and neutron diffraction studies, the crystal structure of LiNO₃·3H₂O has been definitively determined.[3] Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen atoms, which are weak scatterers of X-rays.

Crystallographic Data

The following table summarizes the key crystallographic parameters for LiNO₃·3H₂O at two different temperatures.

| Parameter | Value (at 295 K) | Value (at 120 K) | Reference |

| Crystal System | Orthorhombic | Orthorhombic | [3] |

| Space Group | Cmcm | Cmcm | [3] |

| Unit Cell Dimensions | |||

| a | 6.8018 (4) Å | 6.713 (7) Å | [3] |

| b | 12.7132 (9) Å | 12.669 (4) Å | [3] |

| c | 5.9990 (4) Å | 5.968 (5) Å | [3] |

| Unit Cell Volume (V) | 518.75 (6) ų | 507.7 (7) ų | [3] |

| Formula Units per Cell (Z) | 4 | 4 | [3] |

| Calculated Density (Dx) | 1.575 g/cm³ | - | [3] |

Structural Features and Coordination Environment

The structure of lithium nitrate trihydrate is a fascinating three-dimensional network held together by ionic interactions and an extensive network of hydrogen bonds.

-

Lithium Ion Coordination : The Li⁺ ion is octahedrally coordinated by six oxygen atoms.[3] Four of these oxygen atoms belong to water molecules, and the remaining two are from nitrate ions. This coordination environment is a key determinant of the salt's properties.

-

The Role of Water Molecules : There are two crystallographically distinct water molecules in the structure, each with a unique bonding environment.[3]

-

One type of water molecule is bonded to two Li⁺ ions and acts as a donor for two hydrogen bonds.

-

The second type is more complexly involved, participating in six hydrogen bonds. Its oxygen atom accepts two hydrogen bonds, while both of its protons form bifurcated hydrogen bonds to the oxygen atoms of the nitrate ions.[3][4] This bifurcated hydrogen bonding is a pivotal feature of the crystal structure.[4]

-

-

Nitrate Ion and Hydrogen Bonding : The nitrate ions, Li⁺ ions, and one of the water molecules lie in a mirror plane. These planes are linked by the second type of water molecule, which forms hydrogen bonds to atoms in adjacent planes.[3] This intricate network of hydrogen bonds is crucial for the stability of the hydrated crystal structure.

The following diagram illustrates the relationship between the key structural components.

Part 4: Correlating Structure with Thermal Properties

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often used in conjunction with XRD to study hydrated salts.

-

TGA can quantify the water content by measuring the mass loss as the sample is heated. For LiNO₃·3H₂O, a stepwise mass loss corresponding to the three water molecules would be expected upon heating, leading to the anhydrous form.

-

DSC measures the heat flow associated with thermal events. For LiNO₃·3H₂O, an endothermic peak around 30.1 °C corresponds to its melting point. Further endotherms at higher temperatures would indicate the dehydration process.

By performing PXRD on the sample at various temperatures (in-situ temperature-resolved PXRD), one can directly correlate the thermal events observed in TGA/DSC with specific changes in the crystal structure (e.g., the transition from the trihydrate to an anhydrous phase). This combined approach provides a complete picture of the material's thermal stability and the structural transformations it undergoes.

Conclusion

The crystal structure analysis of lithium nitrate trihydrate reveals a complex and elegant three-dimensional architecture governed by a synergy of ionic and hydrogen bonding. A meticulous application of single-crystal and powder X-ray diffraction, complemented by thermal analysis, allows for a complete and unambiguous determination of its atomic arrangement. This in-depth structural knowledge is not merely an academic exercise; it is the fundamental basis for understanding and predicting the material's properties, enabling its effective application in diverse scientific and industrial fields. The principles and methodologies outlined in this guide provide a robust framework for the structural characterization of other hydrated crystalline materials, emphasizing the importance of a logical, evidence-based approach to scientific inquiry.

References

-

Muniz-Miranda, F., Pagliai, M., Cardini, G., & Righini, R. (2012). Bifurcated Hydrogen Bond in Lithium Nitrate Trihydrate Probed by ab Initio Molecular Dynamics. The Journal of Physical Chemistry A, 116(9), 2147–2153. [Link]

-

Hermansson, K., Thomas, J. O., & Olovsson, I. (1977). Hydrogen bond studies. CXX. An X-ray determination of the crystal structure of LiNO3.3H2O. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(9), 2857–2861. [Link]

-

Werhahn, J. C., Pandelov, S., Xantheas, S. S., & Iglev, H. (2011). Dynamics of Weak, Bifurcated, and Strong Hydrogen Bonds in Lithium Nitrate Trihydrate. The Journal of Physical Chemistry Letters, 2(13), 1573–1577. [Link]

-

ResearchGate. (n.d.). Ice-like Vibrational Properties of Strong Hydrogen Bonds in Hydrated Lithium Nitrate. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Crystal structure of LiNO3. Parameters are available in the Supplementary Material. (b) NO3 -... Retrieved from [Link]

-

ResearchGate. (n.d.). A view of the title compound showing the Li coordination environment... Retrieved from [Link]

-

International Union of Crystallography. (1984). Acta Crystallographica Section C Volume 40, Part 3. [Link]

-

Materials Project. (n.d.). mp-696822: LiNO3 (Monoclinic, C2/c, 15). Retrieved from [Link]

-

Materials Project. (n.d.). mp-8180: LiNO3 (trigonal, R-3c, 167). Retrieved from [Link]

-

Materials Project. (n.d.). mp-1094130: LiNO3 (trigonal, R-3m, 166). Retrieved from [Link]

-

ResearchGate. (n.d.). 1: Synthesis of LiNO3.3H2O. Retrieved from [Link]

-

Wiley Online Library. (2021). Lithium Nitrate Solvation Chemistry in Carbonate Electrolyte Sustains High‐Voltage Lithium Metal Batteries. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium nitrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lithium nitrate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). What are the steps for Rietveld refinement? Retrieved from [Link]

-

Pat's Perovskites. (2022, April 14). Diffraction Lecture 25: Rietveld Refinements [Video]. YouTube. [Link]

-

MDPI. (2023). Research on Single Crystal Preparation via Dynamic Liquid Phase Method. Crystals, 13(7), 1123. [Link]

-

ResearchGate. (n.d.). a) Influence mechanism of different Li⁺ coordination environments on... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Polymeric coordination complex of lithium(I) with aqua and cyanurate ligands. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1011–1016. [Link]

-

Defense Technical Information Center. (2011). Agile Thermal Management STT-RX: Thermophysical Properties of Lithium Nitrate Trihydrate. [Link]

Sources

synthesis methods for lithium nitrate trihydrate

<An In-depth Technical Guide to the Synthesis of Lithium Nitrate Trihydrate (LiNO₃·3H₂O)

Introduction

Lithium nitrate trihydrate (LiNO₃·3H₂O) is an inorganic salt hydrate of significant scientific and industrial interest. It is recognized for its exceptionally high latent heat of fusion (approximately 287 J/g) and a convenient melting point near room temperature (~30°C), making it a prime candidate for thermal energy storage (TES) applications and as a phase-change material (PCM).[1][2][3][4] Its applications extend to specialized electrolytes, heat transfer fluids, and as an oxidizing agent in various chemical processes.[5]

This guide provides a comprehensive overview of the core synthesis methodologies for producing high-purity lithium nitrate trihydrate. It is designed for researchers and chemical development professionals, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters that govern the synthesis and crystallization of this versatile compound.

Physicochemical Properties and Thermodynamic Considerations

Lithium nitrate is a deliquescent salt, meaning it readily absorbs moisture from the atmosphere to form a hydrate.[1][3] The trihydrate is the stable crystalline form that precipitates from an aqueous solution at temperatures below approximately 30°C.[2][6][7][8] Understanding the LiNO₃–H₂O phase diagram is paramount for controlling the synthesis, as it dictates the conditions required to selectively crystallize the desired trihydrate form over the anhydrous or other hydrated forms.[9][10] The congruent melting point of LiNO₃·3H₂O is 30.1°C (303.3 K).[2][6]

Core Synthesis Methodology: Acid-Base Neutralization

The most prevalent and straightforward method for synthesizing lithium nitrate is the neutralization reaction between a lithium-containing base and nitric acid.[1][11] This method is favored for its high yield, purity, and relatively simple execution in both laboratory and industrial settings.[5]

Underlying Chemical Principles

The reaction proceeds via a classic acid-base neutralization. The choice of lithium base—typically lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH)—influences the reaction dynamics and byproducts.

-

Using Lithium Carbonate: 2HNO₃(aq) + Li₂CO₃(s) → 2LiNO₃(aq) + H₂O(l) + CO₂(g)[1][3][12] This reaction is advantageous as lithium carbonate is a stable, non-hygroscopic, and cost-effective starting material. The evolution of carbon dioxide gas serves as a visual indicator of the reaction's progress.[13]

-

Using Lithium Hydroxide: HNO₃(aq) + LiOH(s) → LiNO₃(aq) + H₂O(l)[3] This reaction is faster and produces only water as a byproduct. However, lithium hydroxide is hygroscopic and readily absorbs atmospheric CO₂, potentially complicating stoichiometry. The reaction is also significantly more exothermic than with lithium carbonate, requiring careful thermal management.[3]

Experimental Workflow: Neutralization & Crystallization

The following diagram outlines the general workflow for the synthesis of lithium nitrate trihydrate via the neutralization pathway.

Sources

- 1. Lithium nitrate - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Lithium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. imarcgroup.com [imarcgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Altichem [altichem.com]

- 9. pureadmin.unileoben.ac.at [pureadmin.unileoben.ac.at]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. brainly.com [brainly.com]

- 13. Amasci.net - Lithium nitrate synthesis [amasci.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Lithium Nitrate Trihydrate (LiNO₃·3H₂O)

Introduction

Lithium nitrate trihydrate (LiNO₃·3H₂O) is the hydrated, crystalline form of lithium nitrate, an inorganic salt of lithium and nitric acid.[1][2] This compound is of significant interest to researchers and industry professionals due to its unique thermal energy storage capabilities, stemming from a high latent heat of fusion and a melting point near ambient temperature.[3][4][5] Its deliquescent nature, readily absorbing moisture to form the trihydrate, also influences its handling and applications.[1][2][6] This guide provides a comprehensive overview of the critical physical and chemical properties of lithium nitrate trihydrate, offering insights for its application in thermal energy storage, as a heat transfer fluid, and in other specialized chemical processes.[1][7]

PART 1: Physical Properties

The physical characteristics of lithium nitrate trihydrate are fundamental to its utility, particularly in thermal management applications. A defining feature is its significant volumetric energy storage density, which is approximately double that of comparable paraffins.[8]

Key Physical Parameters

| Property | Value | Conditions | References |

| Molar Mass | 122.99 g/mol | ||

| Appearance | White crystalline solid | [9] | |

| Melting Point | ~30 °C (303.3 K) | [1][2][8] | |

| Density (solid) | 1.52 g/cm³ | Calculated from crystal structure data | [8] |

| Density (liquid) | 1.43 g/cm³ | Just above melting point | [8] |

| Heat of Fusion (Specific) | 287 ± 7 J/g | [1][2] | |

| Heat of Fusion (Volumetric) | ~409 MJ/m³ | [8] | |

| Heat Capacity (Solid) | 1.8 J·g⁻¹·K⁻¹ | Just below phase transition | [8] |

| Heat Capacity (Liquid) | 2.8 J·g⁻¹·K⁻¹ | Just above phase transition | [8] |

| Thermal Conductivity | Higher than paraffin | [10] |

Crystal Structure

Anhydrous lithium nitrate (LiNO₃) crystallizes in a trigonal system.[11] The introduction of water molecules to form the trihydrate modifies this structure, accommodating the water of hydration within the crystal lattice. This hydrated structure is crucial to its thermal properties.

Below is a conceptual representation of the relationship between the anhydrous salt and its hydrated form, leading to its application in thermal energy storage.

Caption: Hydration of anhydrous LiNO₃ to form LiNO₃·3H₂O.

Solubility

Lithium nitrate trihydrate is highly soluble in water.[12][13] Its solubility increases with temperature. For instance, at 28 °C, 90 g of lithium nitrate can be dissolved in 100 mL of water.[1][6] It is also soluble in other polar solvents such as ethanol, methanol, pyridine, and ammonia.[6][14] The solubility in various non-aqueous solvents follows the general trend of ethanol > DMSO > acetonitrile > PC > DMC.[15]

Hygroscopicity

A critical characteristic of lithium nitrate is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[8][16] This property is responsible for the formation of the trihydrate and can lead to deliquescence, where the solid dissolves in the absorbed water.[8] Proper storage in a dry environment is therefore essential to maintain its intended composition and properties.[2]

PART 2: Chemical Properties

The chemical behavior of lithium nitrate trihydrate is largely dictated by the properties of the lithium cation (Li⁺), the nitrate anion (NO₃⁻), and the associated water molecules.

Thermal Decomposition

The thermal stability of lithium nitrate and its hydrate is a key consideration for high-temperature applications. The decomposition of anhydrous lithium nitrate begins at temperatures around 350-400°C and accelerates significantly above this range.[17] The decomposition of anhydrous LiNO₃ at high temperatures (475–650º C) yields lithium oxide (Li₂O), nitrogen dioxide (NO₂), and oxygen (O₂).[18]

The reaction is as follows: 4LiNO₃ → 2Li₂O + 4NO₂ + O₂[18]

However, under carefully controlled heating, molten lithium nitrate can selectively decompose to form lithium nitrite (LiNO₂) and oxygen at around 500°C.[19]

For the trihydrate, heating will initially lead to the loss of water molecules. Further heating will then lead to the decomposition of the anhydrous salt as described above.

Oxidizing Properties

Lithium nitrate is a strong oxidizing agent.[2][12] This property is utilized in pyrotechnics, where it contributes to the vibrant red color of fireworks and flares.[1][6] Due to its oxidizing nature, it must be stored away from combustible materials to prevent fire hazards.[2][20]

Synthesis

Lithium nitrate trihydrate is typically synthesized by the reaction of lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH) with nitric acid (HNO₃).[1][2] The reaction with lithium carbonate proceeds as follows:

Li₂CO₃ + 2HNO₃ → 2LiNO₃ + H₂O + CO₂[1][2]

Following the neutralization reaction, the solution is typically heated to evaporate excess water, and upon cooling, the trihydrate crystallizes out.[1][12]

PART 3: Experimental Protocols

Protocol 1: Determination of Melting Point and Heat of Fusion by Differential Scanning Calorimetry (DSC)

Objective: To accurately measure the melting temperature and latent heat of fusion of LiNO₃·3H₂O.

Methodology:

-

Calibrate the DSC instrument using a standard reference material (e.g., indium).

-

Accurately weigh a small sample (5-10 mg) of LiNO₃·3H₂O into an aluminum DSC pan.

-

Hermetically seal the pan to prevent water loss during heating.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) through its melting transition. A typical temperature range would be from 0°C to 50°C.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

The heat of fusion is calculated by integrating the area of the melting peak.

Caption: DSC workflow for thermal analysis of LiNO₃·3H₂O.

Protocol 2: Characterization by Raman Spectroscopy

Objective: To obtain the vibrational spectrum of LiNO₃·3H₂O for structural characterization.

Methodology:

-

Place a crystalline sample of LiNO₃·3H₂O onto a microscope slide.

-

Focus the laser of the Raman spectrometer (e.g., using a 633 nm He-Ne laser) onto the sample.[21]

-

Collect the scattered light using appropriate optics.

-

Disperse the light using a double monochromator.

-

Detect the Raman signal using a sensitive detector like a photomultiplier tube.

-

Record the spectrum over the desired wavenumber range. Key vibrational modes for the nitrate ion (NO₃⁻) are expected. For crystalline LiNO₃, the symmetric stretching vibration (ν₁) is observed around 1071.0 cm⁻¹.[21]

PART 4: Safety and Handling

Lithium nitrate can be toxic if ingested, affecting the central nervous system, thyroid, kidneys, and cardiovascular system.[1][2] It can also cause irritation to the skin, eyes, and mucous membranes upon contact.[1][9] As an oxidizer, it may intensify fires and should be kept away from heat and combustible materials.[22]

Handling Precautions:

-

Use with adequate ventilation.[20]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[20]

Conclusion

Lithium nitrate trihydrate is a material with compelling thermophysical properties, making it a prime candidate for thermal energy storage and other applications where efficient heat management is critical. Its high heat of fusion, coupled with a convenient melting temperature, offers significant advantages. However, its hygroscopic nature and oxidizing properties necessitate careful handling and storage. A thorough understanding of both its physical and chemical characteristics, as detailed in this guide, is paramount for its effective and safe utilization in research and industrial settings.

References

-

Shamberger, P. J., & Reid, T. (2012). Thermophysical Properties of Lithium Nitrate Trihydrate from (253 to 353) K. Journal of Chemical & Engineering Data, 57(5), 1404–1411. [Link]

-

ResearchGate. (n.d.). Thermophysical Properties of Lithium Nitrate Trihydrate from (253 to 353) K. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium nitrate. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Optimizing Lithium Nitrate Thermal Stability with Stabilizing Additives. Retrieved from [Link]

-

Thermtest. (n.d.). Thermophysical properties of lithium nitrate trihydrate from (253 to 353) K. Retrieved from [Link]

-

ACS Publications. (2012). Thermophysical Properties of Lithium Nitrate Trihydrate from (253 to 353) K. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Lithium nitrate. Retrieved from [Link]

-

FUNCMATER. (n.d.). Lithium nitrate hydrate (LiNO3•xH2O)-Crystalline. Retrieved from [Link]

-

Quora. (2018). What is the reaction of decomposition of lithium nitrate? Retrieved from [Link]

-

DTIC. (2011). Agile Thermal Management STT-RX: Themophysical Properties of Lithium Nitrate Trihydrate from - 20 degrees C to 80 degrees C (Preprint). Retrieved from [Link]

-

PubChem. (n.d.). Lithium nitrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental determination of high energy density this compound eutectics. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Lithium nitrate. Retrieved from [Link]

- Google Patents. (2014). US8703258B1 - Nucleating agent for lithium nitrate trihydrate thermal energy storage medium.

-

Materials Project. (n.d.). mp-8180. Retrieved from [Link]

-

NIST. (2014). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Crystal structure of LiNO3. Parameters are available in the Supplementary Material. (b) NO3 -. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermophysical properties and application of LiNO3–H2O working fluid. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Thermophysical Properties of Low Cost Lithium Nitrate Salts Produced in Northern Chile for Thermal Energy Storage. Retrieved from [Link]

-

ResearchGate. (n.d.). 1: Synthesis of LiNO3.3H2O. Retrieved from [Link]

-

ResearchGate. (2018). How to safely dry lithium nitrate (LiNO3)? Retrieved from [Link]

-

DTIC. (n.d.). THE RAMAN SPECTRUM OF CRYSTALLINE LITHIUM NITRATE. Retrieved from [Link]

-

Materials Project. (n.d.). mp-696822: LiNO3 (Monoclinic, C2/c, 15). Retrieved from [Link]

-

YouTube. (2020). Is LiNO3 Soluble or Insoluble in Water? Retrieved from [Link]

-

The Journal of Chemical Physics. (1973). Infrared and Raman spectra of lithium and ammonium nitrate solutions in liquid ammonia. Retrieved from [Link]

-

ACS Publications. (2013). Solubility prediction and measurement of the system KNO3- LiNO3-NaNO3-H2O. Retrieved from [Link]

-

Heeger Materials Inc. (n.d.). Lithium Nitrate Anhydrous | LiNO3 | CAS 7790-69-4. Retrieved from [Link]

-

UC Berkeley. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. Retrieved from [Link]

-

eScholarship. (n.d.). An infrared, Raman, and X-ray database of battery interphase components. Retrieved from [Link]

-

DTIC. (n.d.). THE RAMAN SPECTRUM OF CRYSTALLINE LITHIUM NITRATE. Retrieved from [Link]

Sources

- 1. Lithium nitrate - Wikipedia [en.wikipedia.org]

- 2. Lithium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. This compound (LiNO3•xH2O)-Crystalline - FUNCMATER [funcmater.com]

- 7. APC Pure | Product | Lithium Nitrate [apcpure.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Lithium nitrate | LiNO3 | CID 10129889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. thermtest.com [thermtest.com]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. Lithium nitrate | 7790-69-4 [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. heegermaterials.com [heegermaterials.com]

- 15. escholarship.org [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. Optimizing Lithium Nitrate Thermal Stability with Stabilizing Additives [eureka.patsnap.com]

- 18. quora.com [quora.com]

- 19. benchchem.com [benchchem.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. chemicalbook.com [chemicalbook.com]

CAS number and safety data for lithium nitrate hydrate

An In-Depth Technical Guide to Lithium Nitrate Hydrate: Properties, Safety, and Handling

A Foreword for the Modern Researcher

In the landscape of contemporary research and development, a profound understanding of the chemical reagents we employ is not merely a matter of procedural correctness, but a cornerstone of experimental integrity and, most critically, personal safety. This guide is crafted for the discerning scientist, researcher, and development professional who handles this compound. We will move beyond a superficial listing of data to a more integrated understanding of its properties, hazards, and the rationale behind its safe handling protocols. As a Senior Application Scientist, my objective is to provide you with not just the "what," but the "why," enabling you to make informed decisions in your laboratory work.

Chemical Identification and Physicochemical Profile

Lithium nitrate, in its hydrated form, is an inorganic salt that is highly soluble in water and other polar solvents.[1][2] It is a deliquescent compound, meaning it readily absorbs moisture from the atmosphere to form a hydrate.[2][3][4] This property is critical to consider for storage and handling, as atmospheric moisture can alter the material's physical state and concentration if left exposed.

The anhydrous form has a molecular weight of 68.95 g/mol .[5][6] The hydrated form is represented as LiNO₃·xH₂O.[5] For the purposes of most laboratory and regulatory contexts, the CAS number remains consistent across both forms.

Table 1: Core Chemical Identifiers for Lithium Nitrate

| Identifier | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | Nitric acid, lithium salt | [1][6][7][8] |

| Molecular Formula | LiNO₃ (anhydrous) | [1][2][3][9] |

| CAS Number | 7790-69-4 | [1][5][6][9][10][11] |

| EC Number | 232-218-9 | [6][10][12] |

| UN Number | 2722 | [10] |

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow solid; colorless powder | [2][3][11] |

| Molar Mass | 68.946 g/mol (anhydrous) | [2][3] |

| Melting Point | 255 °C (491 °F; 528 K) | [2][3] |

| Boiling Point | 600 °C (1,112 °F; 873 K) (decomposes) | [2][3] |

| Density | 2.38 g/cm³ | [2][3] |

| Solubility in Water | 52.2 g/100 mL (20 °C); 234 g/100 mL (100 °C) | [2][3] |

| Other Solubilities | Soluble in ethanol, methanol, pyridine, ammonia, and acetone | [1][2][3] |

Hazard Identification and GHS Classification

Lithium nitrate is classified as a hazardous substance. Its primary danger stems from its nature as a strong oxidizer.[4][11][12][13] Oxidizers can intensify fires and may cause a fire or explosion when in contact with combustible materials.[11][12][13] It is also harmful if swallowed and causes serious eye irritation.[7][8][14][15]

Table 3: GHS Hazard Classification for Lithium Nitrate

| GHS Classification | Hazard Code | Description |

| Oxidizing solids | H272 | May intensify fire; oxidizer |

| Acute toxicity, Oral | H302 | Harmful if swallowed |

| Eye irritation | H319 | Causes serious eye irritation |

Toxicological Profile and Health Effects

Understanding the toxicology of lithium nitrate requires consideration of both the lithium cation (Li⁺) and the nitrate anion (NO₃⁻).

-

Lithium Ion Toxicity: Ingestion of large doses of lithium can lead to lithium poisoning, targeting the central nervous system, kidneys, and cardiovascular system.[3][4][16] Symptoms can range from dizziness, weakness, and slurred speech to more severe effects like tremors, confusion, and convulsions.[12][13][16]

-

Nitrate Ion Toxicity: The nitrate component can cause methemoglobinemia upon ingestion.[16] This condition impairs the oxygen-carrying capacity of the blood, leading to symptoms like cyanosis (bluish skin), headache, and dizziness.[16][17]

Exposure Routes and First Aid:

-

Ingestion: Harmful if swallowed.[15][17] Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[7][12][18]

-

Eye Contact: Causes serious eye irritation.[14][15][17] Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][17][18] Seek medical attention.

-

Skin Contact: Can cause skin irritation.[17] Remove contaminated clothing and flush skin with plenty of water.[17]

-

Inhalation: May cause respiratory tract irritation.[17] Move the person to fresh air.[11][12][18]

Safe Handling and Experimental Workflow

A self-validating safety protocol for handling this compound involves a multi-layered approach, from initial risk assessment to final disposal. The following workflow is designed to minimize exposure and mitigate risks.

Pre-Experiment Safety Protocol

-

Risk Assessment: Before handling, review the Safety Data Sheet (SDS).[12] Identify the quantities to be used and the potential for interaction with other chemicals in the experiment, particularly combustibles and reducing agents.[13]

-

Engineering Controls: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[16][18] An eye wash station and emergency shower must be readily accessible.[16]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

Table 4: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Rationale | Source(s) |

| Eyes/Face | Chemical safety goggles and face shield | Protects against splashes and dust causing serious eye irritation. | [12][16] |

| Hands | Impervious gloves (e.g., nitrile rubber) | Prevents skin contact and potential irritation. | [14][15][16] |

| Body | Laboratory coat and/or impervious apron | Protects against accidental spills and contamination of personal clothing. | [16] |

| Respiratory | NIOSH-approved respirator (if ventilation is insufficient) | Prevents inhalation of dust, which can cause respiratory irritation. | [14] |

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A standard workflow for handling this compound.

Storage and Disposal

Storage:

-

Store in a cool, dry, well-ventilated area in tightly closed containers.[14][15][16][19]

-

Due to its deliquescent nature, it is crucial to protect it from atmospheric moisture.[4][11] Storage within a desiccator or using a Flinn Chem-Saf™ bag is recommended.[11][18]

-

Crucially, store away from combustible materials, reducing agents, strong acids, and powdered metals.[4][8][16][19]

Disposal:

-

All waste must be handled in accordance with local, state, and federal regulations.[17]

-

Do not mix with other waste streams, especially those containing combustible or reactive materials.

-

Unused product and contaminated materials should be collected in labeled containers for disposal by a licensed waste management company.[15] Do not wash down the drain.[15][17]

Emergency Response and Spill Management

A clear and logical response to emergencies is paramount.

Emergency Response Decision Tree

Caption: A decision tree for responding to emergencies.

Firefighting:

-

While not combustible itself, it is a strong oxidizer that will intensify a fire.[13]

-

In case of fire, use a water spray.[12][17] Do NOT use dry chemical or CO2 extinguishers.[13][17]

-

Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[16]

Spill Cleanup:

-

Moisten the spilled material to prevent dust from becoming airborne.[13]

-

Sweep up the material and place it in a sealed, labeled container for proper disposal.[11][13][18]

-

Ventilate the area and wash the spill site after material pickup is complete.[11][13][18]

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a valuable reagent with diverse applications in research, from its use in ceramics to its potential in thermal energy storage.[2][3] However, its utility is matched by its potential hazards. By integrating a deep understanding of its chemical nature with rigorous and validated safety protocols, we, as scientists and researchers, can ensure its use advances our work without compromising our well-being. This guide serves as a foundational resource, but it is the consistent and thoughtful application of these principles in the laboratory that truly fosters a culture of safety and scientific integrity.

References

-

American Elements. Lithium Nitrate CAS #: 7790-69-4. [Link]

-

Greenbook.net. LITHIUM NITRATE SOLUTION - Material Safety Data Sheet. [Link]

-

Wikipedia. Lithium nitrate. [Link]

-

PubChem. This compound | H2LiNO4. [Link]

-

Sciencemadness Wiki. Lithium nitrate. [Link]

-

FUNCMATER. This compound (LiNO3•xH2O)-Crystalline. [Link]

-

Penta Chemicals. Lithium nitrate - Safety Data Sheet. [Link]

-

PubChem. Lithium nitrate | LiNO3. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - LITHIUM NITRATE. [Link]

-

Lincoln Public Schools. Safety Data Sheet (SDS) Lithium Nitrate. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Lithium nitrate, hydrate. [Link]

Sources

- 1. This compound, Puratronic™, 99.999% (metals basis) | Fisher Scientific [fishersci.ca]

- 2. This compound (LiNO3•xH2O)-Crystalline - FUNCMATER [funcmater.com]

- 3. Lithium nitrate - Wikipedia [en.wikipedia.org]

- 4. Lithium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 5. scbt.com [scbt.com]

- 6. Lithium NitrateCAS #: 7790-69-4 [eforu-chemical.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.es [fishersci.es]

- 9. This compound, Puratronic™, 99.999% (metals basis) 10 g | Request for Quote [thermofisher.com]

- 10. Lithium nitrate | LiNO3 | CID 10129889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Lithium Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. nj.gov [nj.gov]

- 14. trademarknitrogen.com [trademarknitrogen.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. assets.greenbook.net [assets.greenbook.net]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. archpdfs.lps.org [archpdfs.lps.org]

- 19. Lithium nitrate | 7790-69-4 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of Lithium Nitrate Hydrate in Organic Solvents

Abstract

Lithium nitrate (LiNO₃), particularly in its hydrated form, is a compound of significant interest across diverse scientific fields, from advanced energy storage to heat transfer applications.[1][2][3] Its efficacy in these domains is fundamentally linked to its interaction with and solubility in various media. While its behavior in aqueous systems is well-documented, its solubility in organic solvents is a critical parameter for researchers in non-aqueous electrochemistry, organic synthesis, and materials science. This guide provides a comprehensive technical overview of the solubility of lithium nitrate hydrate in organic solvents. We will delve into the core physicochemical principles governing its dissolution, present a curated collection of quantitative solubility data, and provide a field-proven, step-by-step experimental protocol for its accurate determination.

Foundational Principles: The Dynamics of Dissolution

The solubility of an ionic salt like this compound in an organic solvent is not a simple, uniform property. It is the result of a complex thermodynamic balance between the energy required to break apart the salt's crystal lattice and the energy released when its constituent ions are stabilized by solvent molecules (solvation). Understanding this interplay is crucial for predicting and manipulating solubility in research and development.

-

The "Like Dissolves Like" Paradigm: At its core, solubility is governed by the principle of similar intermolecular forces.[4] Polar solvents are inherently better equipped to dissolve ionic and polar solutes. Lithium nitrate is a highly polar ionic compound, composed of the small, hard lithium cation (Li⁺) and the polyatomic nitrate anion (NO₃⁻). Its hydrated form, typically lithium nitrate trihydrate (LiNO₃·3H₂O) below approximately 30°C, introduces water molecules that further influence its polarity and hydrogen-bonding capabilities.[2][5][6]

-

Solvent Polarity and Dielectric Constant: The ability of a solvent to dissolve an ionic salt is strongly correlated with its static dielectric constant (ε). Solvents with a high dielectric constant are more effective at insulating the Li⁺ and NO₃⁻ ions from each other, thereby weakening the electrostatic forces that hold the crystal lattice together.[7][8] This is why highly polar solvents like alcohols and dimethyl sulfoxide (DMSO) are generally more effective than non-polar solvents like hydrocarbons.

-

Specific Ion-Solvent Interactions: Beyond bulk polarity, specific interactions play a vital role:

-

Lewis Acidity/Basicity: The small, charge-dense Li⁺ ion acts as a strong Lewis acid, readily accepting electron pairs from Lewis basic sites on solvent molecules (such as the oxygen atoms in alcohols, ethers, and ketones).

-

Hydrogen Bonding: Protic solvents, such as alcohols, can act as hydrogen bond donors, forming strong interactions with the nitrate anion and the water molecules within the hydrate structure.[7] This specific interaction significantly enhances the solvation process and is a key reason for the high solubility of lithium nitrate in solvents like ethanol and methanol.

-

-

Lattice Energy and Solvation Energy: For dissolution to occur, the Gibbs free energy of solvation must overcome the lattice energy of the salt. Lithium nitrate's lattice energy is substantial, meaning a significant energy input is required to break the ionic bonds. The dissolution process is favorable only when the subsequent interaction between the ions and the solvent molecules releases a comparable or greater amount of energy.

Quantitative Solubility Data: A Comparative Overview

Precise, quantitative data is essential for designing experiments and formulating solvent systems. The following table consolidates reported solubility data for lithium nitrate in a range of common organic solvents. It is important to note that the anhydrous or hydrated state of the salt is not always specified in the source literature; however, given its deliquescent nature, the presence of water is a critical consideration.[2][3]

| Solvent | Class | Temperature (°C) | Solubility (g / 100 g of Solvent) | Reference(s) |

| Alcohols | ||||

| Methanol | Protic | Ambient | Soluble | [3][9] |

| Ethanol (95%) | Protic | Ambient | Soluble | [10] |

| Ethanol | Protic | 0 | 29.9 | [11] |

| Ethanol | Protic | 20.1 | 31.6 | [11] |

| Ethanol | Protic | 25 | > 26.3 | [7][8] |

| Ethanol | Protic | 50 | 34.4 | [11] |

| iso-Amyl Alcohol | Protic | 25 | 9.5 | [11] |

| Ketones | ||||

| Acetone | Aprotic | 20 | 2.4 | [11] |

| Acetone | Aprotic | Ambient | Soluble | [2][3][9][12] |

| Ethers | ||||

| Diethyl Ether | Aprotic | Ambient | 0.026 | [11] |

| Tetrahydrofuran (THF) | Aprotic | Ambient | ~1.5 (wt%) | |

| 1,3-Dioxolane (DOL) | Aprotic | Ambient | ~2.5 (wt%) | [1] |

| Ethylene Glycol Dimethyl Ether (DME) | Aprotic | Ambient | ~15 (wt%) | [1] |

| Tetraglyme (TEGDME) | Aprotic | Ambient | up to 30 (wt%) | [1] |

| Nitriles | ||||

| Acetonitrile | Aprotic | 25 | 2.99 | [8][11] |

| Amides & Amines | ||||

| Pyridine | Aprotic | 25 | 38 | [2][5][11] |

| Ammonia (liquid) | Protic | 25 | 243.66 | [2][11] |

| Other Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | Aprotic | 25 | > Acetonitrile | [8] |

| Propylene Carbonate (PC) | Aprotic | 25 | < Acetonitrile | [8] |

| Dimethyl Carbonate (DMC) | Aprotic | 25 | Very Low | [8] |

| Acetic Acid | Protic | 39 | 11.88 | [11] |

Field Insights: The data clearly illustrates the principles discussed. High solubility is observed in polar, hydrogen-bond-donating solvents like alcohols and liquid ammonia. Glyme ethers, with their multiple ether oxygen atoms, effectively chelate the Li⁺ ion, leading to significantly higher solubility compared to simple ethers like THF or diethyl ether.[1] Conversely, the solubility in common battery electrolyte solvents like dimethyl carbonate (DMC) and propylene carbonate (PC) is notably poor, a significant challenge that has spurred research into solubility-enhancing additives.[8][13][14]

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

To ensure scientific rigor, solubility must be determined through a self-validating and reproducible protocol. The isothermal equilibrium (or "shake-flask") method is a gold standard for this purpose.[15] The following protocol is designed to establish a true thermodynamic equilibrium, providing trustworthy and accurate data.

Rationale and Causality

This method is predicated on creating a saturated solution at a constant temperature and then precisely measuring the solute concentration. Every step is designed to eliminate kinetic artifacts and ensure the measured value reflects the true equilibrium state. Using an excess of the solid solute guarantees that the solution reaches its maximum possible concentration. Prolonged agitation at a controlled temperature is not merely for mixing; it provides the necessary energy and time for the dissolution and precipitation processes to reach a dynamic equilibrium.[16][17] The final analytical step provides the quantitative value, with the choice of technique dictated by the required sensitivity and the chemical nature of the system.

Materials and Reagents

-

This compound (LiNO₃·xH₂O), analytical grade or higher

-

Organic Solvent of interest, anhydrous or specified grade

-

Temperature-controlled orbital shaker or water bath

-

Hermetically sealed glass vials or flasks

-

Syringe filters (e.g., 0.22 µm PTFE), pre-conditioned to the experimental temperature

-

Analytical balance (± 0.1 mg)

-

Volumetric glassware

-

Analytical instrumentation (e.g., ICP-OES, Ion Chromatograph, or Gravimetric analysis setup)

Step-by-Step Methodology

-

Preparation of Solvent-Solute Slurry:

-

Accurately weigh a known mass or volume of the organic solvent into several sealable glass vials.

-

Add an excess amount of finely ground this compound to each vial. Causality: Using finely ground powder increases the surface area, which accelerates the rate at which equilibrium is reached, although it does not change the final solubility value. An obvious excess of solid must remain visible at the end of the experiment to confirm saturation.

-

Seal the vials tightly to prevent solvent evaporation or atmospheric moisture absorption.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the slurries at a constant rate for a prolonged period. Trustworthiness: To validate that equilibrium has been reached, a time-course study is essential. For instance, analyze samples after 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[16][17] For many systems, 48 hours is a sufficient starting point.

-

-

Sample Separation (Isothermal Filtration):

-

Once equilibrium is established, cease agitation and allow the excess solid to settle for a short period within the temperature-controlled bath.

-

Carefully draw a known volume of the supernatant (the clear, saturated liquid) into a syringe fitted with a pre-warmed/cooled syringe filter. Causality: This step is critical. Filtration must occur at the experimental temperature to prevent the precipitation of the salt (if the sample cools) or further dissolution (if the sample warms). The filter separates the saturated solution from the undissolved solid solute.

-

-

Concentration Analysis:

-

Immediately transfer the filtered, saturated solution into a pre-weighed, sealed container for gravimetric analysis or into a volumetric flask for dilution for spectroscopic/chromatographic analysis.

-

Choose a suitable analytical method:

-

Gravimetric Analysis: Accurately weigh the filtered saturated solution. Gently evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the salt's decomposition point) until a constant weight of the dry lithium nitrate is achieved. This method is straightforward but requires careful handling to avoid decomposition.[7]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive and accurate method for determining the lithium (Li⁺) concentration.[8] The saturated solution must be carefully diluted with an appropriate solvent to fall within the instrument's linear range.

-

Ion Chromatography (IC): This technique can be used to determine the concentration of the nitrate (NO₃⁻) anion, providing an independent verification of the solubility.

-

-

-

Calculation of Solubility:

-

Gravimetric: Solubility ( g/100 g solvent) = [(mass of dry salt) / (mass of saturated solution - mass of dry salt)] * 100.

-

ICP-OES / IC: Convert the measured concentration (e.g., in ppm or mol/L) back to the mass of solute per mass of solvent using the known densities of the solution and pure solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Equilibrium Method, providing a clear visual guide for laboratory execution.

Caption: Workflow for the Isothermal Equilibrium Method.

Conclusion

The solubility of this compound in organic solvents is a nuanced property dictated by a balance of lattice energy, solvent polarity, and specific ion-solvent interactions, particularly hydrogen bonding. Quantitative data reveals a strong preference for polar protic solvents and certain chelating ethers, while highlighting significant challenges in conventional aprotic carbonate solvents used in lithium-ion batteries. For researchers and drug development professionals, a deep understanding of these principles is paramount. Furthermore, the application of a rigorous, self-validating experimental protocol, such as the isothermal equilibrium method detailed herein, is essential for generating the high-quality, reliable data needed to advance scientific discovery and technological innovation.

References

- Chemical Engineering Knowledge Base. (n.d.). Search Results.

- ResearchGate. (n.d.). a) Solubility of LiNO3 in various ether solvents. Cyclic ether:... | Download Scientific Diagram.

- FUNCMATER. (n.d.). This compound (LiNO3•xH2O)-Crystalline.

- Fisher Scientific. (n.d.). This compound, Puratronic™, 99.999% (metals basis).

- Karmarkar, S., et al. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH.

- Chemister.ru. (n.d.). Properties of substance: lithium nitrate.

- Sigma-Aldrich. (n.d.). Lithium nitrate 99.99 trace metals.

- Karmarkar, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation.

- Eysseltová, J., & Orlova, V. T. (2010). IUPAC-NIST Solubility Data Series. 89. Alkali Metal Nitrates. Part 1. Lithium Nitrate. AIP Publishing.

- ChemicalBook. (2025). Lithium nitrate | 7790-69-4.

- Eysseltová, J., & Orlova, V. T. (2010). IUPAC-NIST Solubility Data Series. 89. Alkali Metal Nitrates. Part 1. Lithium Nitrate. Journal of Physical and Chemical Reference Data.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- Benchchem. (2025). In-Depth Technical Guide to the Solubility of Lithium Nitrite in Organic Solvents.

- ChemBK. (2024). Lithium nitrate.

- Donnan, F. G. (1903). XXXV.—The solubilities and transition-points of lithium nitrate and its hydrates. SciSpace.

- Xin, N., et al. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. UC Berkeley.

- Campbell, A. N., & Bailey, R. A. (1958). THE SYSTEM LITHIUM NITRATE - ETHANOL - WATER AND ITS COMPONENT BINARY SYSTEMS. Canadian Journal of Chemistry.

- Wikipedia. (n.d.). Lithium nitrate.

- Adiraju, V. A. K., et al. (2023). Highly Soluble Lithium Nitrate-Containing Additive for Carbonate-Based Electrolyte in Lithium Metal Batteries. DigitalCommons@URI.

- Campbell, A. N., & Bailey, R. A. (1958). THE SYSTEM LITHIUM NITRATE–ETHANOL–WATER AND ITS COMPONENT BINARY SYSTEMS. Semantic Scholar.

- Spengler, G. E. (1962). APPLICATION OF INFRARED SPECTROSCOPY TO THE ANALYSIS OF INORGANIC NITRATES. PHASE 1. SPECTRA OF INORGANIC NITRATES IN ACETONE AN. DTIC.

- Wang, J., et al. (2020). Lithium Nitrate Solvation Chemistry in Carbonate Electrolyte Sustains High‐Voltage Lithium Metal Batteries. Advanced Energy Materials.

- Liu, Y., et al. (2023). Deciphering the Structure and Association Behavior in Aqueous Lithium Nitrate Solution. ChemPhysChem.

- The Organic Chemistry Tutor. (2021). Solubility of a Salt. YouTube.

- Al-Gousous, J. (2013). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Sajan Overseas. (n.d.). Lithium Nitrate.

- National Center for Biotechnology Information. (n.d.). Lithium nitrate | LiNO3 | CID 10129889. PubChem.

- AMERICAN ELEMENTS. (n.d.). Lithium Nitrate.

- Zhang, H., et al. (2025). Ten Times of LiNO3 Solubility Increase in Co-Solvents Free Ester-Based Carbonate Electrolytes Enables 450 Wh/kg Lithium Metal Batteries. Request PDF - ResearchGate.

- Ataman Kimya. (n.d.). LITHIUM NITRATE.

- Reddit. (2023). 7-Li NMR References. r/Chempros.

- Connect Chemicals. (n.d.). Lithium nitrate Distributor | Supplier | CAS 7790-69-4.

- ChemicalBook. (n.d.). 7790-69-4(Lithium nitrate) Product Description.

- Shamberger, P. J., & Reid, T. (2012). Thermophysical properties of lithium nitrate trihydrate from (253 to 353) K. Thermtest.

- Holman, J. K., et al. (2014). Nucleating agent for lithium nitrate trihydrate thermal energy storage medium. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound (LiNO3•xH2O)-Crystalline - FUNCMATER [funcmater.com]

- 3. Lithium nitrate - Wikipedia [en.wikipedia.org]

- 4. saltise.ca [saltise.ca]

- 5. Lithium nitrate | 7790-69-4 [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. escholarship.org [escholarship.org]

- 9. This compound, Puratronic™, 99.999% (metals basis) | Fisher Scientific [fishersci.ca]

- 10. Chemical Engineering Knowledge Base: Search Results. [cheresources.com]

- 11. lithium nitrate [chemister.ru]

- 12. Lithium nitrate 99.99 trace metals 7790-69-4 [sigmaaldrich.com]

- 13. "Highly Soluble Lithium Nitrate-Containing Additive for Carbonate-Based" by Venkata A.K. Adiraju, Oh B. Chae et al. [digitalcommons.uri.edu]

- 14. qianggroup.com [qianggroup.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermophysical Properties of Lithium Nitrate Trihydrate (LiNO₃·3H₂O)

Executive Summary

Lithium nitrate trihydrate (LiNO₃·3H₂O) is a salt hydrate phase change material (PCM) distinguished by its high volumetric energy storage density, making it a compelling candidate for thermal energy storage (TES) applications near ambient temperatures.[1][2] With a melting point of approximately 30°C, it is particularly suited for applications in building climate control, electronics thermal management, and waste heat recovery.[1][3] This guide provides a comprehensive overview of its core thermophysical properties, outlines field-proven experimental methodologies for their characterization, and discusses the practical challenges and mitigation strategies essential for its successful implementation. The focus is on delivering not just data, but the causal reasoning behind experimental design and data interpretation, reflecting a senior scientist's perspective on material validation.

Introduction: The Case for Lithium Nitrate Trihydrate in Thermal Energy Storage

Thermal energy storage is critical for bridging the temporal gap between energy availability and demand, particularly in renewable energy systems.[4] Latent heat storage, which utilizes the enthalpy of a phase transition, offers significantly higher energy density compared to sensible heat storage alone.[4][5] Among the various classes of PCMs, salt hydrates like LiNO₃·3H₂O are notable for their high volumetric heats of fusion, good thermal conductivity compared to organic PCMs, and cost-effectiveness.[1][3][6]

Lithium nitrate trihydrate's primary appeal lies in its exceptionally high volumetric latent heat of fusion (~400 MJ·m⁻³), which is approximately double that of paraffins with similar melting points and even surpasses that of water.[1] This high energy density allows for more compact thermal storage systems, a critical advantage in applications where space is a constraint.[7] However, realizing its full potential requires a thorough understanding of its thermophysical behavior and addressing inherent challenges such as supercooling.[3][5][6]

Phase Behavior and Core Thermal Properties

The performance of LiNO₃·3H₂O as a PCM is dictated by its phase transition characteristics. It is a congruently melting salt hydrate, meaning it melts and freezes without phase segregation, a common failure mode in many other salt hydrates.[8]

The melting transition is the cornerstone of its function. For stoichiometric LiNO₃·3H₂O, the onset melting temperature is 30.1°C (303.3 K) .[3][9][10] The energy absorbed during this transition, the latent heat of fusion (ΔHfus), is 287 ± 7 J/g .[3][9][10]

It is crucial to note the existence of a eutectic with anhydrous LiNO₃. Compositions slightly enriched in LiNO₃ exhibit a eutectic melting point at 28.3°C (301.4 K) with a slightly lower heat of fusion of 264 ± 2 J/g .[1][9][10] For TES applications, maintaining the precise stoichiometric composition is therefore vital to ensure a sharp, well-defined melting temperature and maximize latent heat capacity.

A significant practical challenge with LiNO₃·3H₂O is its propensity to supercool.[5][7] Pure samples can cool significantly below the freezing point before crystallization begins, with average supercooling reported to be as high as 40°C.[11] This phenomenon delays or prevents the release of stored latent heat, rendering the TES system unreliable.

Mitigation Strategies:

-

Heterogeneous Nucleation: The most effective strategy is the introduction of nucleating agents that provide a template for crystal growth. Research has shown that copper hydroxy nitrate hydrate [Cu₃(OH)₅(NO₃)·2H₂O] (the mineral Likasite) is a highly effective nucleating agent, reducing supercooling to between 5°C and 8°C at a concentration of ~1 wt%.[7] Zinc hydroxyl nitrate is another effective, though slightly less potent, additive.[1]

-

Self-Seeding: This technique involves incomplete melting of the PCM, leaving a small number of seed crystals that can initiate crystallization upon cooling. This method can completely suppress supercooling but requires precise temperature control to be effective.[1]

Long-term cycling studies are essential to validate the stability of any mitigation strategy. LiNO₃·3H₂O with appropriate nucleating agents has demonstrated stable performance over hundreds to thousands of melt-freeze cycles with minimal degradation in latent heat.[1][8]

Key Thermophysical Property Data

Accurate thermophysical data is essential for the design and simulation of any TES system. The properties of LiNO₃·3H₂O vary significantly between its solid and liquid states.

Density is critical for calculating volumetric energy capacity and for engineering heat transfer systems. The density of LiNO₃·3H₂O decreases linearly with increasing temperature. A significant density change occurs during melting, with a volumetric contraction of about 10% upon crystallization, a behavior comparable to paraffins but opposite to water.[9]

| Phase | Temperature (°C) | Density (g/cm³) |

| Solid | 25 | 1.555 |

| Liquid | 30 | 1.400 |

| Liquid | 50 | 1.385 |

| Liquid | 70 | 1.370 |

| Data synthesized from Shamberger & Reid (2012).[9] |

Specific heat capacity defines the material's ability to store sensible heat. The liquid phase has a substantially higher heat capacity than the solid phase.[1][2]

| Phase | Temperature Range (°C) | Specific Heat (J·g⁻¹·K⁻¹) |

| Solid | Just below melting (~25°C) | 1.8 |

| Liquid | Just above melting (~35°C) | 2.8 |

| Data from Shamberger & Reid (2012).[1][2] |

Thermal conductivity governs the rate at which heat can be charged into and discharged from the PCM. Like many salt hydrates, LiNO₃·3H₂O has a higher thermal conductivity than organic PCMs, which is a significant advantage for power-intensive applications.[2][6]

| Phase | Temperature (°C) | Thermal Conductivity (W·m⁻¹·K⁻¹) |

| Solid | 25 | 0.61 |

| Liquid | 50 | 0.51 |

| Data synthesized from Shamberger & Reid (2012).[2][9] |

The viscosity of the molten salt affects pumping power requirements and convective heat transfer. The viscosity of liquid LiNO₃·3H₂O decreases with increasing temperature, as is typical for liquids.

| Phase | Temperature (°C) | Dynamic Viscosity (mPa·s) |

| Liquid | 40 | 8.3 |

| Liquid | 60 | 5.1 |

| Liquid | 80 | 3.5 |

| Data synthesized from Shamberger & Reid (2012).[9] |

Experimental Methodologies: A Self-Validating Approach

Obtaining reliable data requires robust and well-validated experimental protocols. As a deliquescent material, LiNO₃·3H₂O readily absorbs atmospheric moisture, which can alter its properties.[12] Therefore, all sample preparation and handling should ideally be performed in a controlled, low-humidity environment (e.g., a glove box).

DSC is the primary technique for determining transition temperatures and enthalpies.[9][13][14] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14][15]

Causality Behind the Protocol:

-

Slow Heating/Cooling Rates: For salt hydrates, slow scan rates (e.g., 0.5 to 2 K/min) are recommended.[9] This is because their thermal conductivity is relatively low, and a slow rate minimizes thermal gradients within the sample, ensuring the measured temperature accurately reflects the sample's true temperature and yielding sharper, more accurate transition peaks.[16]

-

Hermetically Sealed Pans: To prevent water loss or uptake during the experiment, which would alter the stoichiometry and thus the thermophysical properties, samples must be sealed in hermetic aluminum pans.[9]

-

Three-Part Calibration: Trustworthiness is established through rigorous calibration. Before measurement, the instrument's temperature and enthalpy response must be calibrated using high-purity standards with known melting points and enthalpies (e.g., indium, tin, zinc) across the temperature range of interest.[15][16] A baseline measurement with empty crucibles is also required.[16]

Step-by-Step DSC Protocol:

-

Calibration: Perform a temperature and enthalpy calibration using a certified standard (e.g., indium). Run a baseline with two empty, sealed hermetic pans.

-

Sample Preparation: In a low-humidity environment, accurately weigh 5-10 mg of LiNO₃·3H₂O into a hermetic aluminum pan. Securely seal the pan using a crimper.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

-

Ramp the temperature up to a point well above melting (e.g., 60°C) at a controlled rate of 1 K/min.

-

Hold isothermally for 5 minutes to ensure complete melting.

-

Ramp the temperature down to the starting temperature (0°C) at the same rate (1 K/min) to observe crystallization and supercooling.

-

Repeat for 2-3 cycles to check for reproducibility.

-

-

Data Analysis: Determine the onset temperature of melting and the integrated peak area to calculate the latent heat of fusion, referencing the calibration data.

Caption: Workflow for DSC analysis of LiNO₃·3H₂O.

For heterogeneous or bulk samples where a small DSC sample may not be representative, the T-history method is a valuable alternative.[9][10][17][18] It involves cooling a relatively large sample and a reference material (often water) under identical conditions and recording their temperature profiles over time.[12][17] The plateau in the PCM's cooling curve indicates the phase change temperature, and by comparing the cooling rates of the sample and reference, one can calculate the enthalpy and specific heat.[17] This method is particularly useful for assessing the effectiveness of nucleating agents in a bulk system, which may behave differently than in a small DSC pan.[18]

Liquid density is accurately measured using an oscillating U-tube densitometer.[9] Viscosity of the molten salt can be determined using a capillary tube viscometer or a rotational rheometer.[9] For both measurements, precise temperature control and protection from atmospheric moisture are paramount.

Application in Thermal Energy Storage Systems

The primary application of LiNO₃·3H₂O is in latent heat thermal energy storage systems (LHTESS). A typical system involves encapsulating the PCM and flowing a heat transfer fluid (HTF), such as water or air, around it.

Caption: Latent heat storage and release cycle using LiNO₃·3H₂O.

Key Considerations for System Design:

-

Corrosion: Molten salt hydrates can be corrosive to some metals.[3][6] Material compatibility tests are essential. Studies have shown that aluminum alloys (3003, 1100) and stainless steel (304) exhibit insignificant corrosion rates when exposed to LiNO₃·3H₂O over thousands of cycles.[1]

-

Volume Change: The ~10% volume change during phase transition must be accommodated in the container design to prevent mechanical stress and failure.[9]

-

Heat Transfer Enhancement: Despite having better thermal conductivity than paraffins, the solid-phase conductivity can still be a rate-limiting factor. Incorporating fins, metal foams, or graphite matrices within the PCM container can enhance overall heat transfer rates.[3]

Conclusion

Lithium nitrate trihydrate stands out as a high-performance phase change material for low-temperature thermal energy storage due to its superior volumetric energy density. While its thermophysical properties are highly favorable, its practical application is contingent upon successfully mitigating its inherent tendency to supercool. Through the addition of effective nucleating agents and the application of rigorous, well-calibrated characterization methods, LiNO₃·3H₂O can be reliably integrated into advanced thermal management systems. The data and protocols presented in this guide provide a robust framework for researchers and engineers to evaluate and implement this promising material, ensuring both performance and long-term stability.

References

-

Shamberger, P. J., & Reid, T. (2012). Thermophysical Properties of Lithium Nitrate Trihydrate from (253 to 353) K. Journal of Chemical & Engineering Data, 57(5), 1404–1411. [Link]

-

Barreneche, C., et al. (2013). Characterization of Thermophysical Properties of Phase Change Materials Using Unconventional Experimental Technologies. Energies, 13(18), 4687. [Link]

-

Kuta, J., et al. (2021). Inorganic salt hydrates as Phase Change Materials (PCM) for thermal energy storage in solar installations. Structure and Environment, 13(2), 161-171. [Link]

-

Yang, H., Zou, Y., & Cui, H. (2024). Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms. National Science Open, 3, 20230056. [Link]

-

DTIC. (2011). Agile Thermal Management STT-RX: Themophysical Properties of Lithium Nitrate Trihydrate from. [Link]

-

Faraji, S., & El-Mounayri, H. (2022). Phase-Transition Efficacy and Material Compatibility with Thermal Cycling of Lithium Nitrate Trihydrate as a Phase-Change Material. Industrial & Engineering Chemistry Research, 61(43), 16215–16227. [Link]

- Google Patents. (2014).

-

Qualitest. (2024). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

-

Torontech. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Saman, W., et al. (2014). Modified T-History Method for Measuring Thermophysical Properties of Phase Change Materials at High Temperature. AIP Conference Proceedings, 1599(1), 80020. [Link]

-

ResearchGate. (2019). 7: Advantages and Disadvantages of Hydrated Salts Used as PCMs. [Link]

-

Patsnap. (2024). How to Analyze Lithium Nitrate's Impact on Phase Change Material Stability. [Link]

-

ResearchGate. (2020). Cyclic Stability of Lithium Nitrate Trihydrate in Plate Fin Heat Exchangers. [Link]

-

Linseis. (2023). Phase change analysis with DSC. [Link]

-

Sari, A., & Karaipekli, A. (2022). Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review. Molecules, 27(21), 7588. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]

- 4. mauriciovillena.com [mauriciovillena.com]

- 5. researchgate.net [researchgate.net]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. US8703258B1 - Nucleating agent for lithium nitrate trihydrate thermal energy storage medium - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. zaguan.unizar.es [zaguan.unizar.es]

- 10. sae.tu.kielce.pl [sae.tu.kielce.pl]

- 11. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 12. mdpi.com [mdpi.com]

- 13. qualitest.ae [qualitest.ae]

- 14. linseis.com [linseis.com]

- 15. torontech.com [torontech.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Lithium Nitrate Hydrate Phase Diagram and Eutectic Mixtures

This guide provides a comprehensive exploration of the lithium nitrate (LiNO₃) hydrate system, delving into its complex phase diagram and the characteristics of its eutectic mixtures. For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of these properties is critical for applications ranging from thermal energy storage to cryopreservation and controlled substance release. This document synthesizes fundamental thermodynamic principles with practical experimental insights to offer a definitive resource on the topic.

Foundational Concepts: Phase Diagrams and Eutectic Systems